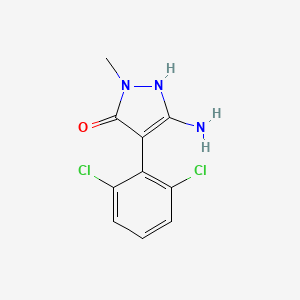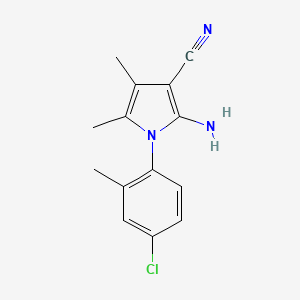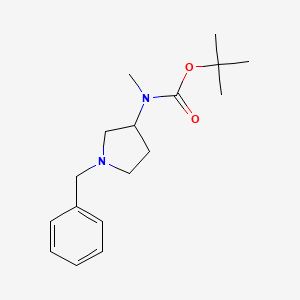
5-amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a pyrazolone core, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one typically involves the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazolone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives or dechlorinated products.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, amine derivatives, and hydroxylated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 5-amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
5-amino-1-tert-butylpyrazole-4-carboxamide: Known for its inhibitory effects on specific kinases.
5-amino-1-(4-methylphenyl)pyrazole: Studied as an antagonist for neuropeptide Y receptors.
5-amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole: Reported as a potent corticotrophin-releasing factor-1 receptor antagonist.
Uniqueness
5-amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl group, in particular, contributes to its enhanced stability and potential for diverse chemical modifications.
Properties
CAS No. |
923972-91-2 |
|---|---|
Molecular Formula |
C10H9Cl2N3O |
Molecular Weight |
258.10 g/mol |
IUPAC Name |
5-amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H9Cl2N3O/c1-15-10(16)8(9(13)14-15)7-5(11)3-2-4-6(7)12/h2-4,14H,13H2,1H3 |
InChI Key |
MZSFVIWQTZIMSV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(N1)N)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12883791.png)









![1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883845.png)
![3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883863.png)
